Comparative Efficacy of Zafirlukast vs. Montelukast in a Head-to-Head RCT
In a direct, randomized controlled trial (RCT) of 12 weeks duration involving 40 adult patients with asthma, the clinical efficacy of zafirlukast and montelukast was compared. The study found no statistically significant difference in asthma control outcomes between the two LTRAs [1]. This indicates that while zafirlukast and montelukast are both effective, their therapeutic benefit in this specific trial was comparable.
| Evidence Dimension | Asthma control efficacy |
|---|---|
| Target Compound Data | Zafirlukast 20 mg twice daily |
| Comparator Or Baseline | Montelukast 10 mg once daily |
| Quantified Difference | No significant difference observed |
| Conditions | 12-week randomized controlled trial in 40 adult asthmatics |
Why This Matters
This direct comparison demonstrates that zafirlukast offers comparable efficacy to the more widely prescribed montelukast, which is a critical piece of information for formulary decisions or when considering alternative LTRA options for patients.
- [1] Jonas DE, Wines RCM, DelMonte M, et al. Drug Class Review: Controller Medications for Asthma: Final Update 1 Report. Portland (OR): Oregon Health & Science University; 2011 Apr. Table H-2: Strength of evidence for the comparative efficacy of leukotriene modifiers (LMs) View Source
